molecular formula C15H30NO7P B1440486 Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid CAS No. 1217810-32-6

Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid

Cat. No. B1440486
CAS RN: 1217810-32-6
M. Wt: 367.37 g/mol
InChI Key: IJGFSGHCJKVTNM-LBPRGKRZSA-N
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Description

Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is a biochemical used in proteomics research . It has a molecular weight of 367.37 and a molecular formula of C15H30NO7P .


Synthesis Analysis

The synthesis of Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid involves the protection of amino functions. The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc-derivatives nicely complemented the corresponding benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia, conditions under which Boc is completely stable . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .


Molecular Structure Analysis

The molecular structure of Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is represented by the formula C15H30NO7P . This indicates that the compound contains 15 carbon atoms, 30 hydrogen atoms, 1 nitrogen atom, 7 oxygen atoms, and 1 phosphorus atom.


Chemical Reactions Analysis

The reactions involving Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid go to completion without the formation of any side-products within 24 hours, thereby eliminating the need for chromatographic purification . These stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride .


Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid include a molecular weight of 367.37 and a molecular formula of C15H30NO7P . Additional properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Peptide Synthesis

Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid: is widely used in peptide synthesis. The Boc (tert-butyloxycarbonyl) group serves as a protective group for amines, particularly in the synthesis of peptides. It prevents unwanted side reactions by protecting the amine functionality during the coupling of peptide chains .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of drug molecules. Its structure allows for the introduction of a phosphono group into the molecule, which can mimic the phosphate group. This is particularly useful in the development of enzyme inhibitors or molecules that interact with ATP-binding sites .

Organic Synthesis

The compound serves as a building block in organic synthesis. Its protected amine can undergo various chemical reactions without deprotection, which simplifies the synthesis process and increases the yield of the desired products .

Agricultural Chemistry

Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid: can be used to create novel agrochemicals. The phosphono group can confer herbicidal properties, and the compound can be further modified to enhance its activity and selectivity for specific crops or weeds .

Material Science

In material science, this compound can be used to modify surfaces or create polymers with specific functionalities. The Boc-protected amine can be used to introduce other functional groups that can alter the physical properties of materials .

Bioconjugation

This compound is also valuable in bioconjugation techniques. It can be used to attach biomolecules to various substrates or to each other, which is essential in the development of biosensors, diagnostic tools, and targeted drug delivery systems .

Each of these applications leverages the unique chemical properties of Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid , such as its protected amine group and the presence of the phosphono group, to fulfill specific roles in scientific research and development. The Boc group, in particular, is a versatile protecting group that is stable under a variety of conditions and can be removed under mild acidic conditions, making it a staple in modern synthetic chemistry .

properties

IUPAC Name

(2S)-6-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30NO7P/c1-6-21-24(20,22-7-2)11-9-8-10-12(13(17)18)16-14(19)23-15(3,4)5/h12H,6-11H2,1-5H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGFSGHCJKVTNM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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